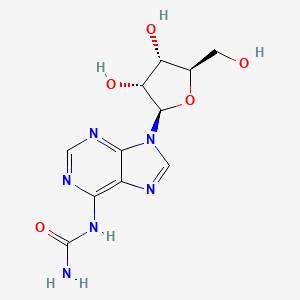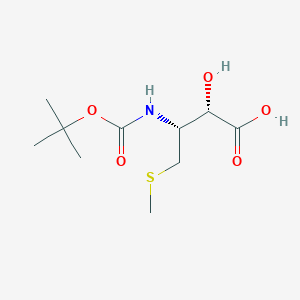
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a nitro group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 1-methylimidazole.
Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable halogenating agent, such as thionyl chloride, to form 4-chlorophenoxy chloride.
Nitration: The chlorophenoxy intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The nitrated intermediate is reacted with 1-methylimidazole under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The imidazole ring can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Suitable cyclizing agents and solvents under controlled temperature and pressure.
Major Products Formed
Reduction: Formation of 5-(4-aminophenoxy)-1-methyl-4-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Cyclization: Formation of fused imidazole ring systems.
Applications De Recherche Scientifique
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenoxy group can bind to hydrophobic pockets in proteins, affecting their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzymatic activities and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar structure with an oxadiazole ring instead of an imidazole ring.
5-(4-chlorophenoxy)-methyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an imidazole ring.
Uniqueness
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chlorophenoxy group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
95862-50-3 |
|---|---|
Formule moléculaire |
C10H8ClN3O3 |
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
5-(4-chlorophenoxy)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C10H8ClN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3 |
Clé InChI |
CPZYITIWUVREII-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



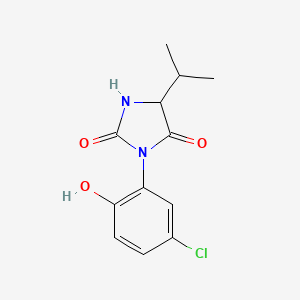

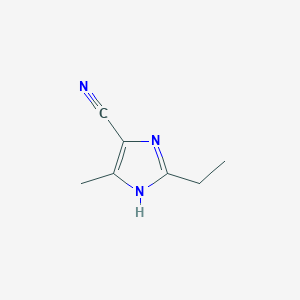

![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)

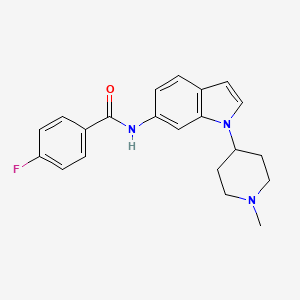
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)
